
2-phenyl-N-(2-sulfanylethyl)acetamide
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Description
2-phenyl-N-(2-sulfanylethyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research indicates that 2-phenyl-N-(2-sulfanylethyl)acetamide exhibits significant antitumor properties. It has been tested against various cancer cell lines, showing effective cytotoxicity.
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
---|---|---|
HCT-116 (Colon) | 1.9 | 3.23 |
MCF-7 (Breast) | 2.3 | 3.23 |
These results suggest that the compound could be a viable candidate for further development as an anticancer agent, particularly in targeting colon and breast cancer cells.
Antiviral Activity
In addition to its antitumor effects, this compound has shown promise as an antiviral agent. Studies have indicated its efficacy against respiratory syncytial virus (RSV) and influenza A virus by inhibiting RNA-dependent RNA polymerase (RdRp), crucial for viral replication.
Biochemical Pathways
The compound's interaction with biochemical pathways suggests potential applications in treating diseases characterized by viral infections or uncontrolled cell growth, such as cancer.
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block in organic synthesis. Its unique structure allows it to be utilized in the development of new materials or as a catalyst in industrial processes.
Case Study 1: Antitumor Efficacy
A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at low concentrations. The study highlighted its potential as a lead compound for designing novel anticancer therapies.
Case Study 2: Antiviral Mechanism Exploration
Research focused on the antiviral properties of the compound revealed that it not only reduced viral load but also mitigated inflammation in infected cells, suggesting a dual mechanism of action that could be beneficial in therapeutic settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenyl-N-(2-sulfanylethyl)acetamide?
The synthesis of acetamide derivatives often involves nucleophilic substitution or condensation reactions. A generalized approach includes:
- Reaction setup : Refluxing 2-chloroacetamide precursors with thiol-containing nucleophiles (e.g., 2-mercaptoethylamine) in a mixed solvent system (e.g., toluene:water 8:2) at elevated temperatures for 5–7 hours .
- Monitoring : Thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) to track reaction progress .
- Purification : For solid products, crystallization with ethanol; for liquids, extraction with ethyl acetate followed by solvent evaporation under reduced pressure .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR/FTIR : Confirm the acetamide backbone and phenyl/sulfanylethyl substituents. For example, the carbonyl (C=O) stretch in FTIR (~1650 cm⁻¹) and NH/CH₂ signals in ¹H/¹³C NMR .
- X-ray crystallography : Resolve hydrogen bonding patterns and molecular packing. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution data to validate bond lengths and angles .
- Mass spectrometry : Confirm molecular weight (e.g., 163.22 g/mol for analogous N-phenethylacetamide) .
Q. How should researchers handle solubility and stability during experiments?
- Solubility : Test polar aprotic solvents (e.g., acetonitrile, DMF) for reactions, and ethanol/water mixtures for crystallization .
- Stability : Avoid prolonged exposure to acids/bases, which hydrolyze acetamides into acetic acid and amines. Store under inert atmospheres at low temperatures .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystal structure and stability of this compound?
Hydrogen bonds (N–H⋯O, S–H⋯O) often dictate supramolecular assembly. For example:
- Graph set analysis : Classify interactions into chains (C(4)), rings (R₂²(8)), or other motifs using tools like SHELX .
- Thermal stability : Stronger H-bond networks correlate with higher melting points and reduced hygroscopicity .
- Case study : In analogous N-phenethylacetamide, intermolecular N–H⋯O bonds form infinite chains, stabilizing the lattice .
Q. How can researchers resolve contradictions in toxicity data across studies?
- Dose-response analysis : Compare carcinogenicity thresholds (e.g., acetamide’s rodent hepatotoxicity at high doses vs. negative genotoxicity in micronucleus assays) .
- Model relevance : Validate in vitro results (e.g., metabolic activation in liver microsomes) against in vivo pharmacokinetics .
- Structural analogs : Use N-acetylphenethylamine (similar backbone) to infer reactivity of the sulfanylethyl group .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Molecular docking : Screen against targets like inflammatory enzymes (e.g., COX-2) or viral proteases (e.g., SARS-CoV-2 Mpro) using software like AutoDock .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antioxidant or anti-inflammatory activity .
- DFT calculations : Predict redox potentials and H-bond donor/acceptor strengths to optimize stability .
Q. How does the sulfanylethyl group influence pharmacological mechanisms?
- Thiol reactivity : The –SH group may act as a radical scavenger (antioxidant activity) or form disulfide bonds with cysteine residues in target proteins .
- Case study : In 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide derivatives, electron-rich substituents enhance anti-inflammatory efficacy by modulating NF-κB pathways .
Q. Methodological Notes
- Crystallography : Use SHELXL for refinement and PLATON for validating H-bond geometries .
- Toxicity testing : Follow OECD guidelines for Ames tests and micronucleus assays to ensure reproducibility .
- Data reporting : Disclose solvent ratios, temperature gradients, and crystallographic R-factors to enable replication .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-phenyl-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C10H13NOS/c12-10(11-6-7-13)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,11,12) |
InChI Key |
FGPDGPFUMPRNDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCS |
Synonyms |
N-(2'-mercaptoethyl)-2-phenylacetamide N-MEPA cpd |
Origin of Product |
United States |
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